molecular formula C8H4N2O4 B14867481 6-Nitro-1,3-benzoxazole-2-carbaldehyde CAS No. 944907-40-8

6-Nitro-1,3-benzoxazole-2-carbaldehyde

Cat. No.: B14867481
CAS No.: 944907-40-8
M. Wt: 192.13 g/mol
InChI Key: UULMTNMZYUBKIJ-UHFFFAOYSA-N
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Description

6-Nitro-1,3-benzoxazole-2-carbaldehyde is a heterocyclic organic compound featuring a benzoxazole core substituted with a nitro (-NO₂) group at position 6 and a carbaldehyde (-CHO) group at position 2. Benzoxazoles are aromatic systems containing oxygen and nitrogen within a fused bicyclic structure, which confer unique electronic and steric properties. The nitro group enhances electrophilicity and stability, while the aldehyde moiety offers reactivity for further functionalization, making this compound valuable in pharmaceutical synthesis and materials science .

Properties

CAS No.

944907-40-8

Molecular Formula

C8H4N2O4

Molecular Weight

192.13 g/mol

IUPAC Name

6-nitro-1,3-benzoxazole-2-carbaldehyde

InChI

InChI=1S/C8H4N2O4/c11-4-8-9-6-2-1-5(10(12)13)3-7(6)14-8/h1-4H

InChI Key

UULMTNMZYUBKIJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=C1[N+](=O)[O-])OC(=N2)C=O

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 6-Nitro-1,3-benzoxazole-2-carbaldehyde typically involves the condensation of 2-aminophenol with nitrobenzaldehyde under acidic conditions. The reaction proceeds through the formation of an intermediate Schiff base, which cyclizes to form the benzoxazole ring. The reaction is usually carried out in the presence of a catalyst such as hydrochloric acid or sulfuric acid, and the reaction mixture is heated to facilitate the cyclization process .

Industrial Production Methods: Industrial production of 6-Nitro-1,3-benzoxazole-2-carbaldehyde follows similar synthetic routes but on a larger scale. The process involves the use of continuous flow reactors to ensure efficient mixing and heat transfer. The reaction conditions are optimized to maximize yield and minimize by-products. The final product is purified through recrystallization or chromatography techniques .

Chemical Reactions Analysis

Types of Reactions: 6-Nitro-1,3-benzoxazole-2-carbaldehyde undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

6-Nitro-1,3-benzoxazole-2-carbaldehyde has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a pharmacophore in drug design.

    Industry: It is used in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 6-Nitro-1,3-benzoxazole-2-carbaldehyde is primarily based on its ability to interact with biological macromolecules. The nitro group can undergo reduction to form reactive intermediates that can interact with nucleic acids and proteins, leading to antimicrobial and anticancer effects. The aldehyde group can form covalent bonds with amino groups in proteins, potentially inhibiting their function .

Molecular Targets and Pathways:

Comparison with Similar Compounds

Structural and Functional Group Analysis

The following compounds are compared based on core heterocycles, substituents, and functional groups:

Compound Name Core Structure Substituents/Functional Groups Key Features
6-Nitro-1,3-benzoxazole-2-carbaldehyde Benzoxazole -NO₂ (C6), -CHO (C2) Electrophilic aldehyde, nitro stabilization
6-Nitro-1,3-benzothiazole-2(3H)-thione Benzothiazole -NO₂ (C6), -SH (C2) Thione group enhances metal coordination
6-Nitro-1H-indazole-3-carbaldehyde Indazole -NO₂ (C6), -CHO (C3) Aldehyde at C3, indazole’s dual N-heterocycle
6-Chloro-7-cyano-benzodithiazine Benzodithiazine -Cl (C6), -CN (C7), -SO₂, hydrazine linker Sulfone groups, cyano for dipole moments

Key Observations :

  • Electron-Withdrawing Effects : The nitro group in all compounds reduces electron density, enhancing electrophilicity. In benzoxazole and benzothiazole derivatives, this stabilizes the aromatic system .
  • Aldehyde Reactivity : The carbaldehyde group in benzoxazole and indazole derivatives serves as a site for nucleophilic additions (e.g., condensations, Schiff base formation) .
  • Heterocycle Influence : Benzoxazole’s oxygen atom vs. benzothiazole’s sulfur alters polarity and hydrogen-bonding capacity. Indazole’s dual nitrogen atoms enable varied binding modes in biological systems .

Physicochemical Properties

Data from analogs provide insights into expected properties:

Property 6-Nitro-1,3-benzoxazole-2-carbaldehyde (Inferred) 6-Chloro-7-cyano-benzodithiazine 6-Nitro-1H-indazole-3-carbaldehyde
Molecular Weight ~208.13 g/mol 422.87 g/mol 191.14 g/mol
Melting Point Likely >300°C (dec.) 314–315°C (dec.) Not reported
IR Peaks ~1700 (C=O), ~1520–1350 (NO₂) 2235 (C≡N), 1330–1160 (SO₂) ~1700 (C=O), ~1520–1350 (NO₂)
NMR Shifts (¹H) Aldehyde proton ~9–10 ppm Aromatic protons 6.90–8.37 ppm Aldehyde proton ~10 ppm

Notes:

  • High melting points in benzodithiazines (314–315°C) suggest strong intermolecular forces (e.g., hydrogen bonds, π-stacking), which are likely relevant to the benzoxazole analog .
  • The aldehyde proton’s deshielding in NMR (~9–10 ppm) is consistent across analogs .

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